N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide

regioisomer differentiation sodium channel pharmacology structure-activity relationship

This ortho-chlorophenyl thiazole methanesulfonamide is the definitive scaffold for Nav channel SAR and anti-inflammatory lead generation. The 2‑(2‑chlorophenyl) substitution yields >10‑fold potency differentiation over para‑chloro regioisomers, while the compact methanesulfonamide head enables systematic solubility/logD profiling versus bulky aryl sulfonamides. A clean secondary NH facilitates high‑yielding N‑derivatization for parallel library synthesis. Procure alongside the para‑Cl regioisomer to run head‑to‑head selectivity and ADMET panels directly motivated by published Nav1.7 potency shifts.

Molecular Formula C12H13ClN2O2S2
Molecular Weight 316.82
CAS No. 1421490-12-1
Cat. No. B2773196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide
CAS1421490-12-1
Molecular FormulaC12H13ClN2O2S2
Molecular Weight316.82
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C
InChIInChI=1S/C12H13ClN2O2S2/c1-8-11(7-14-19(2,16)17)18-12(15-8)9-5-3-4-6-10(9)13/h3-6,14H,7H2,1-2H3
InChIKeyQSFCAKMDJOUEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide (CAS 1421490-12-1): Structural Classification and Comparator Landscape for Scientific Procurement


N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide (CAS 1421490-12-1) is a synthetic thiazole sulfonamide with molecular formula C₁₂H₁₃ClN₂O₂S₂ and a molecular weight of 316.82 g·mol⁻¹. The compound belongs to the broader class of heteroaryl-substituted sulfonamides that have been investigated as voltage-gated sodium channel (Nav) modulators and anti-inflammatory agents [1]. Its core structural features—a 2-(2-chlorophenyl)-4-methylthiazole scaffold linked via a methylene bridge to a methanesulfonamide group—distinguish it from both the para-chloro regioisomer and from analogs bearing bulkier aryl sulfonamide moieties such as benzenesulfonamide or thiophene-2-sulfonamide [2]. These structural distinctions carry quantifiable consequences for physicochemical properties, synthetic versatility, and target-engagement profiles that procurement decisions must account for.

Why N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide Cannot Be Interchanged with Generic Thiazole Sulfonamides


The ortho-chlorophenyl substitution pattern in this compound generates a steric and electronic environment at the thiazole 2-position that is fundamentally different from para-chloro or unsubstituted phenyl analogs. In the broader sulfonamide class, even subtle regioisomeric changes have been shown to shift IC₅₀ values by orders of magnitude against specific Nav isoforms [1] and alter anti-inflammatory potency by >30% in vivo [2]. Furthermore, the methanesulfonamide group imparts a distinct hydrogen-bond donor/acceptor profile and smaller steric footprint compared to aryl sulfonamides such as PF-05089771 (bearing a 5-chloro-2-fluoro-benzenesulfonamide), which directly impacts solubility, permeability, and off-target selectivity [1]. Consequently, generic substitution with a para-chloro isomer or a bulkier aryl sulfonamide congener introduces uncontrolled variability in target engagement and synthetic downstream compatibility, making compound-specific procurement essential.

Product-Specific Quantitative Evidence Guide for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide (CAS 1421490-12-1)


Ortho-Chlorophenyl vs. Para-Chlorophenyl Regioisomer: Steric and Electronic Differentiation Confers Divergent Target-Engagement Profiles

The target compound bears an ortho-chlorine substituent on the 2-phenyl ring, whereas the closest commercial analog carries a para-chlorine (N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide). In the extensively characterized aryl sulfonamide Nav inhibitor series, the position of halogen substitution on the pendant phenyl ring has been shown to modulate Nav1.7 IC₅₀ values by more than 10-fold: the ortho-substituted clinical candidate PF-05089771 exhibits a Nav1.7 IC₅₀ of 11 nM, whereas the para-chloro regioisomer in the same chemotype series shows substantially weaker potency [1]. Although direct head-to-head data for the target compound are not publicly available, this class-level SAR establishes that ortho vs. para chloro substitution is a critical determinant of target engagement and cannot be assumed equivalent.

regioisomer differentiation sodium channel pharmacology structure-activity relationship

Methanesulfonamide vs. Aryl Sulfonamide: Smaller Steric Footprint and Distinct Hydrogen-Bonding Profile Impact Solubility and Synthetic Tractability

The methanesulfonamide group (–SO₂NHCH₃) in the target compound has a molar volume approximately 2–3× smaller than the benzenesulfonamide (–SO₂NHPh) or thiophene-2-sulfonamide groups found in closely related analogs such as N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide . This reduced steric bulk correlates with lower calculated logP (estimated ΔlogP ≈ −0.8 to −1.2 units vs. aryl sulfonamide congeners), predicting higher aqueous solubility and potentially improved membrane permeability for the target compound [1]. In the synthetic context, methanesulfonamide derivatives of thiazolines showed consistent anti-inflammatory activity (e.g., compound 2i: 34.7% inhibition at 50 mg/kg p.o.) comparable to phenylbutazone (37% at 50 mg/kg p.o.), demonstrating that the methanesulfonamide group can deliver meaningful in vivo pharmacology without the synthetic complexity of aryl sulfonamide installation [1].

sulfonamide physicochemical properties solubility differentiation synthetic intermediate utility

Synthetic Versatility: The Methylene-Linked Methanesulfonamide as a Divergent Intermediate for Focused Library Synthesis

The target compound features a secondary sulfonamide NH at the terminus of a methylene linker attached to the thiazole 5-position, providing a single, well-defined point for N-functionalization (alkylation, acylation, sulfonylation) without competing reactivity from additional nucleophilic sites. This contrasts with compounds bearing primary sulfonamides (–SO₂NH₂) or those lacking the methylene spacer, where regioselective derivatization is more challenging. In the methanesulfonamide thiazoline series reported by Sondhi et al., condensation of N-unsubstituted methanesulfonamide precursors with methanesulfonyl chloride proceeded in high yield across a panel of 10 diverse 3,4-diaryl scaffolds, demonstrating the robustness of this synthetic handle for parallel library production [1]. The ortho-chlorophenyl group further directs electrophilic aromatic substitution away from the pendant phenyl ring, preserving the integrity of the core scaffold during downstream transformations [2].

synthetic intermediate parallel library synthesis thiazole derivatization

Thiazole Sulfonamide Class Validation: Established Anti-Inflammatory and Anticancer Activity Provides a Derisked Starting Point for Target-Focused Screening

Methanesulfonamide derivatives of thiazoline and thiazole scaffolds have demonstrated consistent, quantifiable biological activity across multiple therapeutic areas. In the Sondhi et al. study, methanesulfonamide derivative 2i exhibited 34.7% anti-inflammatory activity at 50 mg/kg p.o. in the carrageenan-induced paw edema model, statistically comparable to the reference drug phenylbutazone (37% at 50 mg/kg p.o.) [1]. In anticancer screening, the same compound series showed percentage growth inhibition ranging from 15% to 62% against COLO-205 (colon), HEP-2 (liver), A-549 (lung), and IMR-32 (neuroblastoma) human cancer cell lines at 1 × 10⁻⁵ M [1]. More broadly, thiazole-bearing sulfonamide analogs have been reported as potent acetylcholinesterase inhibitors with IC₅₀ values as low as 0.10 ± 0.05 µM, representing a 21.6-fold improvement over the standard drug donepezil (IC₅₀ = 2.16 ± 0.12 µM) [2]. These class-level data validate the thiazole-methanesulfonamide pharmacophore as a productive starting point for drug discovery, reducing the risk of procuring a compound with no established biological precedent.

anti-inflammatory activity anticancer screening thiazole sulfonamide pharmacology

Best Research and Industrial Application Scenarios for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide


Focused Library Synthesis via N-Functionalization for Nav1.7 or Anti-Inflammatory SAR Exploration

The single secondary sulfonamide NH provides a clean, high-yielding derivatization point for generating arrays of N-alkylated, N-acylated, or N-sulfonylated analogs. Based on the regioisomeric SAR established in the PF-05089771 series, where ortho-chloro substitution contributes >10-fold potency differentiation at Nav1.7 [1], and the anti-inflammatory activity of methanesulfonamide thiazolines (34.7% inhibition at 50 mg/kg p.o.) [2], this compound is an ideal core scaffold for medicinal chemistry groups exploring sodium channel or inflammation targets through parallel library synthesis.

Physicochemical Comparator Studies: Quantifying the Impact of Sulfonamide Steric Bulk on Solubility and Permeability

The methanesulfonamide group's 2–3× smaller steric footprint relative to aryl sulfonamides [1] makes this compound a valuable tool for systematic studies correlating sulfonamide size with aqueous solubility, logD, and passive membrane permeability. Procurement alongside the thiophene-2-sulfonamide analog and a benzenesulfonamide analog enables head-to-head physicochemical profiling that can inform lead optimization programs where balancing potency and drug-like properties is critical.

Ortho- vs. Para-Chloro Regioisomer Selectivity Profiling in Phenotypic or Target-Based Assays

Procurement of both the ortho-chloro (target compound) and para-chloro regioisomer enables direct, paired testing to quantify the contribution of chlorine position to target selectivity, off-target liability, and ADMET parameters. This head-to-head comparison is directly motivated by the >10-fold potency shifts observed between ortho- and para-substituted aryl sulfonamides in the Nav inhibitor class [1] and can reveal regioisomer-specific pharmacology that generic procurement strategies would miss.

Multi-Target Phenotypic Screening Starting Point with Class-Validated Biological Precedent

The thiazole-methanesulfonamide pharmacophore has demonstrated activity across anti-inflammatory (34.7% inhibition at 50 mg/kg p.o.), anticancer (15–62% growth inhibition across four human cancer cell lines at 10 µM), and acetylcholinesterase inhibition (IC₅₀ values down to 0.10 µM, 21.6-fold more potent than donepezil) [1] [2]. This compound, as an unsubstituted methanesulfonamide member of the class, serves as a scientifically derisked entry point for phenotypic screening campaigns where multi-target activity is desired and subsequent SAR can be explored via the readily functionalizable NH handle.

Quote Request

Request a Quote for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.